N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide
Description
N-[4-(6-Methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzene ring, a methyl substituent at the 4-position, and a 6-methoxypyridazine moiety attached via a phenyl linker.
Properties
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-3-4-14(11-17(12)23(25)26)19(24)20-15-7-5-13(6-8-15)16-9-10-18(27-2)22-21-16/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGERYRLEXJIBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Amidation: The nitro compound is then converted to the corresponding amide by reacting with an appropriate amine, such as 4-aminophenyl-6-methoxypyridazine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Methoxylation: The methoxy group is introduced via methylation of the pyridazine ring using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amidation steps, which enhance reaction efficiency and safety. Additionally, industrial methods may employ catalytic processes to improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and an alkyl halide.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas, Pd/C, iron powder, hydrochloric acid.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds with similar structures to N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide exhibit significant anticancer properties. The incorporation of the pyridazine ring has been linked to enhanced biological activity against various cancer cell lines, including breast and prostate cancers. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells.
-
Antimicrobial Properties
- The compound's nitro group is known for its role in antimicrobial activity. Similar nitro-substituted benzamides have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may also possess antimicrobial properties. Further investigations are needed to evaluate its efficacy against specific pathogens.
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Efficacy
- A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This study highlights the potential of this compound as a lead candidate for further development in anticancer therapies.
-
In Vivo Studies
- In vivo studies involving animal models have shown promising results regarding the pharmacokinetics and bioavailability of this compound. These studies are crucial for understanding the compound's therapeutic window and potential side effects, paving the way for future clinical trials.
Comparison with Similar Compounds
N-[4-(5-Benzoyl-1H-benzimidazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
2-Chloro-N-[3-(6-methoxy-3-pyridazinyl)phenyl]-4-nitrobenzamide
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Molecular Formula : C₂₉H₂₂F₂N₆O₃S (Example 53 in ).
- Molecular Weight : 589.1 g/mol (M⁺+1) .
- Key Differences :
- Features a pyrazolopyrimidine core instead of pyridazine, with a sulfonamide group replacing the benzamide.
- The chromen-4-one and fluorophenyl substituents introduce significant hydrophobicity and metabolic stability challenges.
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
- Molecular Formula : C₂₁H₂₄F₃N₅O (inferred from ).
- Key Differences :
- Incorporates a trifluoromethylpyridine ring and a dimethylamide group, enhancing electron-withdrawing properties.
- The piperazine substituent increases basicity and solubility compared to the nitro group in the target compound.
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Key Findings and Implications
Substituent Positioning : The position of the nitro group (3 vs. 4) and the attachment site of the heterocyclic ring (3- vs. 4-phenyl) significantly influence electronic properties and steric interactions .
Heterocycle Impact : Pyridazine (6-membered, two adjacent nitrogen atoms) vs. benzimidazole (fused bicyclic system) alters hydrogen-bonding capacity and target selectivity .
Solubility and Metabolism: Piperazine and dimethylamide groups enhance aqueous solubility, whereas trifluoromethyl and chromenone moieties may complicate metabolic clearance .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide?
- Methodology :
- Step 1 : Coupling of 4-methyl-3-nitrobenzoic acid with 4-(6-methoxypyridazin-3-yl)aniline via amide bond formation. Use HBTU (hexafluorophosphate benzotriazole tetramethyl uranium) as a coupling agent in THF (tetrahydrofuran) with triethylamine (Et₃N) as a base .
- Step 2 : Purify the crude product via silica gel column chromatography (eluent: chloroform/methanol 9:1 v/v) .
- Step 3 : Crystallize the compound using ethanol/water mixtures for X-ray diffraction studies .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with analogous benzamide derivatives (e.g., δ ~7.6 ppm for aromatic protons adjacent to nitro groups) .
- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS (expected [M+H]⁺ ~420-450 Da) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What solvents and conditions are suitable for solubility and stability studies?
- Solubility : Test in DMSO (high solubility for biological assays), methanol, and acetonitrile (for HPLC). Avoid aqueous buffers at extreme pH due to potential hydrolysis of the nitro group.
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varied pH (3–9) to identify labile functional groups (e.g., methoxypyridazine ring) .
Advanced Research Questions
Q. How can low yields in the amidation step be addressed during synthesis?
- Troubleshooting :
- Alternative Coupling Agents : Replace HBTU with PyBOP or DCC/DMAP to improve efficiency .
- Temperature Control : Perform reactions at 0–4°C to minimize side reactions (e.g., nitro group reduction) .
- Purification : Use preparative HPLC to isolate the target compound from byproducts (e.g., unreacted aniline derivatives) .
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Reference PDB templates (e.g., 3HKC for benzamide-protein binding) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on the nitro group’s electrostatic interactions .
- QM/MM Calculations : Evaluate electronic effects of the methoxypyridazine moiety on binding affinity using Gaussian 09 .
Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts vs. predicted values)?
- Root Cause Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
